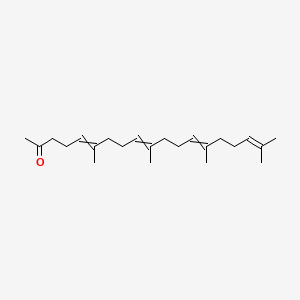
teprenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a potassium salt of 4-sulfobenzoic acid, which is a derivative of benzoic acid with a sulfonic acid group attached to the benzene ring. It has a molecular formula of C7H6KO5S and a molecular weight of 241.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Potassium 4-sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the para position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of potassium 4-sulfobenzoic acid involves the continuous sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
Potassium 4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of halogenated or nitrated derivatives of potassium 4-sulfobenzoic acid.
科学的研究の応用
Potassium 4-sulfobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a buffer component in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of potassium 4-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Potassium 4-sulfobenzoic acid can be compared with other sulfonated benzoic acid derivatives, such as:
- Sodium 4-sulfobenzoic acid
- Ammonium 4-sulfobenzoic acid
- Lithium 4-sulfobenzoic acid
Uniqueness
The potassium salt form of 4-sulfobenzoic acid offers unique solubility and reactivity properties compared to its sodium, ammonium, and lithium counterparts. These differences can influence its behavior in chemical reactions and its applications in various fields.
特性
分子式 |
C23H38O |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |
InChIキー |
HUCXKZBETONXFO-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















